Aminogenistein: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Aminogenistein: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Abstract
Aminogenistein, systematically known as 4'-Amino-6-hydroxyflavone, is a synthetic flavone derivative recognized for its targeted biological activity. Unlike its extensively studied phytoestrogen relative, genistein, Aminogenistein possesses a unique substitution pattern that confers potent and specific inhibitory activity against the lymphocyte-specific protein tyrosine kinase p56lck. This guide provides an in-depth exploration of the chemical architecture of Aminogenistein, outlines a validated synthetic pathway, details its mechanism of action, and presents standardized protocols for its biological evaluation. This document is intended to serve as a comprehensive technical resource for researchers in medicinal chemistry, immunology, and oncology.
Chemical Identity and Structural Elucidation
The precise biological function of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. Aminogenistein is a prime example of how specific substitutions on a common flavonoid scaffold can redirect its biological targets.
Nomenclature and Identification
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Systematic (IUPAC) Name: 2-(4-aminophenyl)-6-hydroxychromen-4-one[1][2][3]
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Common Name: Aminogenistein, 4'-Amino-6-hydroxyflavone[1][3]
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CAS Number: 132018-32-7[3]
Core Chemical Structure
Aminogenistein is a member of the flavone class of compounds, which are built upon a 2-phenyl-4H-1-benzopyran-4-one backbone. Its molecular formula is C₁₅H₁₁NO₃, with a molecular weight of approximately 253.26 g/mol .[3] The structure consists of a central, oxygen-containing heterocyclic C ring, fused to a phenolic A ring and attached to a phenyl B ring at the 2-position.
The defining features of Aminogenistein are two key substitutions on this flavone scaffold:
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A 6-hydroxyl (-OH) group on the A ring.
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A 4'-amino (-NH₂) group on the B ring.
These two functional groups are critical for its high-affinity interaction with its primary biological target, p56lck.
Caption: Inhibition of the T-Cell activation pathway by Aminogenistein.
Experimental Protocols
The following protocols provide standardized methods for evaluating the biological activity of Aminogenistein.
Protocol: In Vitro p56lck Kinase Assay
This protocol outlines a general, non-radioactive, ELISA-based method for measuring the inhibitory activity of Aminogenistein against recombinant p56lck.
Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The kinase reaction is performed in the presence of ATP and the test compound. The extent of phosphorylation is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Materials:
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Recombinant active p56lck enzyme.
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Streptavidin-coated 96-well plates.
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Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1).
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Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
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ATP solution.
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Aminogenistein stock solution in DMSO.
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Anti-phosphotyrosine-HRP antibody.
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Wash Buffer (e.g., PBS with 0.05% Tween-20).
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TMB Substrate.
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Stop Solution (e.g., 2 N H₂SO₄).
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Microplate reader.
Procedure:
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Substrate Coating: Add 100 µL of the biotinylated peptide substrate (diluted in PBS) to each well of the streptavidin-coated plate. Incubate for 2 hours at room temperature.
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Washing: Aspirate the substrate solution and wash each well 3 times with 200 µL of Wash Buffer.
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Compound Addition: Prepare serial dilutions of Aminogenistein in Kinase Assay Buffer. Add 10 µL of each dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
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Kinase Reaction: Prepare a master mix containing Kinase Assay Buffer, ATP (at the Kₘ concentration), and p56lck enzyme. Add 40 µL of this mix to each well to initiate the reaction.
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Incubation: Incubate the plate for 60-90 minutes at 30°C.
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Detection: Aspirate the reaction mixture and wash the wells 3 times. Add 100 µL of diluted anti-phosphotyrosine-HRP antibody to each well. Incubate for 1 hour at room temperature.
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Final Wash: Aspirate the antibody solution and wash the wells 5 times with Wash Buffer.
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Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
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Stop Reaction: Add 100 µL of Stop Solution to each well.
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Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate the percent inhibition for each concentration of Aminogenistein and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: MTT Cell Proliferation Assay
This protocol measures the effect of Aminogenistein on the metabolic activity of a cell line (e.g., Jurkat T-cells) as an indicator of cell viability and proliferation.
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. T[4][5]he crystals are then solubilized, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.
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Jurkat cells (or other suitable suspension T-cell line).
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RPMI-1640 medium supplemented with 10% FBS.
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Aminogenistein stock solution in DMSO.
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MTT solution (5 mg/mL in sterile PBS). *[4] Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl). *[6] Sterile 96-well cell culture plates.
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Humidified incubator (37°C, 5% CO₂).
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Microplate reader.
Procedure:
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Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. 2[6]. Compound Treatment: Prepare serial dilutions of Aminogenistein in culture medium. Add 100 µL of these dilutions to the cells (final volume 200 µL/well). Include vehicle controls (DMSO) and untreated controls.
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Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
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MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. 5[1]. Formazan Formation: Return the plate to the incubator and incubate for 4 hours. D[1][6]uring this time, viable cells will convert the MTT to purple crystals.
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Solubilization: Add 100 µL of Solubilization Solution to each well. P[1][6]ipette up and down gently to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution. 7[4]. Data Acquisition: Read the absorbance at 570 nm. A[6] reference wavelength of 630 nm can be used to subtract background. 8[4]. Analysis: Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
Aminogenistein represents a precisely engineered molecular probe and a potential therapeutic lead. Its structure, centered on a 4'-amino and 6-hydroxy substituted flavone core, is optimized for potent and specific inhibition of the p56lck tyrosine kinase. This guide has provided a comprehensive overview of its chemical identity, a viable synthetic route, its targeted mechanism of action within the T-cell activation pathway, and robust protocols for its preclinical evaluation. This foundational knowledge is critical for researchers aiming to further explore the therapeutic potential of Lck inhibition in immunology and oncology.
References
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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Gaspar, A., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(10), 842-848. Retrieved from [Link]
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Gaspar, A., et al. (2004). A novel approach to the synthesis of 6-amino-7-hydroxy-flavone. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125519, 4'-Amino-6-hydroxyflavone. Retrieved from [Link]
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Veillette, A., et al. (1989). The lymphocyte-specific tyrosine protein kinase p56lck. Seminars in immunology, 1(4), 435-442. Retrieved from [Link]
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